![molecular formula C8H4F3NO4 B142237 2-Nitro-4-(trifluoromethyl)benzoic acid CAS No. 320-94-5](/img/structure/B142237.png)
2-Nitro-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Nitro-4-(trifluoromethyl)benzoic acid is a chemical compound with the linear formula O2NC6H3(CF3)CO2H . It has been used in the preparation of 4-trifluoromethyl anthranilic acid .
Synthesis Analysis
The synthesis of 4-Nitro-2-(trifluoromethyl)benzoic acid can be achieved from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(trifluoromethyl)benzoic acid is represented by the linear formula O2NC6H3(CF3)CO2H . The trifluoromethyl group ortho to the carboxylic acid moiety rotates it out of the plane of the aromatic ring, with a plane-to-plane angle of 47.2 (1), whereas the nitro group is almost co-planar with the aromatic ring, with an angle of 2.0 (1) .Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzoic acid has been used in the synthesis of potential pharmaceuticals, for example in anti-tumor pyridinone and urea derivatives .Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzoic acid: Applications in Scientific Research
Synthesis of Pharmaceutical Compounds: 2-Nitro-4-(trifluoromethyl)benzoic acid is utilized in the synthesis of various pharmaceutical compounds. For instance, it has been used in the creation of anti-tumor pyridinone and urea derivatives, which are potential pharmaceuticals .
Ligand Binding Studies: This compound has been employed to investigate the binding of ligands with chaperones PapD and FimC. Techniques such as surface plasmon resonance and 1 HNMR spectroscopy are used to study these interactions .
Production of 4-Trifluoromethyl Anthranilic Acid: It serves as a precursor in the preparation of 4-trifluoromethyl anthranilic acid, which has its own set of applications in various research fields .
Crystallographic Studies: Although not directly an application of 2-Nitro-4-(trifluoromethyl)benzoic acid, its isomers have been synthesized for crystallographic studies, which can provide valuable information about the structural aspects of these compounds .
Synthesis of Organic Derivatives: The compound is used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety, showcasing its versatility in organic chemistry applications .
Analytical Chemistry: It has been used as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, indicating its role in analytical procedures .
Safety And Hazards
2-Nitro-4-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAXQPTXWKDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348974 | |
Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzoic acid | |
CAS RN |
320-94-5 | |
Record name | 2-Nitro-4-trifluoromethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-nitro-4-(trifluoromethyl)benzoic acid in the study's methodology?
A: The study investigates the metabolic effects of nitisinone on Saccharomyces cerevisiae using a metabolomics approach. While not the primary focus, 2-nitro-4-(trifluoromethyl)benzoic acid plays a crucial role in sample preparation for GC-MS analysis. Although the paper doesn't specify its exact function, 2-nitro-4-(trifluoromethyl)benzoic acid likely serves as an internal standard. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.